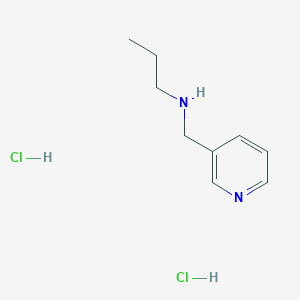

![molecular formula C10H15BrClNO B6362120 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-48-6](/img/structure/B6362120.png)

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

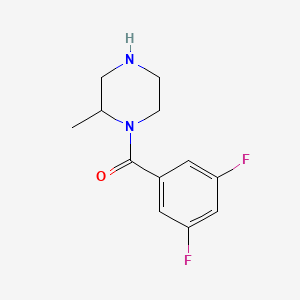

Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Synthesis Analysis

Bromophenols can be produced by electrophilic halogenation of phenol with bromine . In a similar manner, it’s possible that “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” could be synthesized through a similar process, with additional steps to introduce the propan-2-ylamino and methyl groups.Molecular Structure Analysis

The molecular structure of bromophenols generally consists of a benzene ring with one or more bromine atoms and a hydroxyl group attached . The specific structure of “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” would likely include these elements, along with a propan-2-ylamino group and a methyl group.Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including reactions with sodium tetraphenylborate to form other compounds . The specific reactions that “4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Bromophenols, for example, are typically white solids with a honey-like odor . They have a molar mass in the range of 200 g/mol, depending on the number of bromine atoms present .科学的研究の応用

- Application : It participates in the synthesis of diverse organic compounds by coupling with aryl or heteroaryl boron reagents. These reactions are widely used in medicinal chemistry and materials science .

- Application : It enables the synthesis of benzoxazole derivatives via oxidative amination. These derivatives find use in drug discovery and agrochemical research .

- Application : 4-Bromo-2-[(propan-2-yl)amino]benzonitrile derivatives serve as potential PTP1B inhibitors. Researchers explore their efficacy in managing metabolic disorders .

- Application : Researchers study its isomerization pathways using NMR and LC-MS techniques. Understanding these isomers aids in drug design and optimization .

- Application : It may serve as a building block for designing functional materials, such as sensors, catalysts, or polymers .

Suzuki-Miyaura Coupling Reagent

Copper-Catalyzed Oxidative Amination

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Structural Isomer Investigation

Materials Science

Organic Synthesis

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been used in the preparation of protein tyrosine phosphatase 1b inhibitors , suggesting that this compound may also target enzymes involved in phosphorylation processes.

Mode of Action

It’s known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, the halide (in this case, bromide) is replaced by a nucleophile, which could be a variety of biological molecules. The exact nature of these interactions would depend on the specific biological context.

特性

IUPAC Name |

4-bromo-2-[(propan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-7(2)12-6-8-5-9(11)3-4-10(8)13;/h3-5,7,12-13H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFWINYVTGGNRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B6362052.png)

amine hydrochloride](/img/structure/B6362059.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)